2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine is a chemical compound that belongs to a class of heterocyclic amines, characterized by the presence of an imidazole ring and an azetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis and characterization of this compound have been explored in various studies, with significant contributions from research focused on heterocyclic compounds and their derivatives. Notably, recent literature highlights efficient synthetic routes and potential applications in pharmacology .
This compound can be classified as:
The synthesis of 2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine typically involves several key steps:
Technical details of the synthesis may vary, but they generally involve the use of solvents like acetonitrile and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under controlled temperatures .
Key molecular data includes:
2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine can participate in various chemical reactions typical for amines and heterocycles:
Technical details regarding specific reactions often involve monitoring via techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm product formation and purity .
The mechanism of action for compounds like 2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine is often linked to their interaction with biological targets:
Data regarding specific biological activities are still under investigation, but preliminary studies suggest potential efficacy in modulating biological responses .
Key physical properties include:
Relevant chemical properties include:
Analyses such as thermal gravimetric analysis or differential scanning calorimetry may be employed to assess stability and thermal properties .
The potential applications of 2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine include:
Ongoing research continues to explore its full range of applications in medicinal chemistry and related fields .
The synthesis of 2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine (CAS 2059927-89-6, MW 166.22 g/mol) relies on sequential strategies to assemble its azetidine-imidazole core. A prominent approach utilizes aza-Michael addition between imidazole nucleophiles and activated azetidine precursors. Methyl (N-Boc-azetidin-3-ylidene)acetate serves as a key intermediate, reacting with imidazole under DBU catalysis in acetonitrile (65°C, 4h) to yield protected 3-(imidazolyl)azetidine derivatives. Subsequent deprotection and functionalization afford the target amine scaffold in ~64% yield [3] [5]. Alternative routes leverage azetidin-3-one hydrochloride as a starting material, undergoing reductive amination with imidazole followed by chain elongation via Wittig reactions or nucleophilic substitutions to install the ethanamine sidechain. These pathways typically require 4-6 steps with overall yields of 15-30%, constrained by purification challenges in azetidine ring formation [7].
Table 1: Multi-Step Synthetic Pathways for Azetidine-Imidazole Core Assembly
| Starting Material | Key Reaction | Conditions | Intermediate | Overall Yield |
|---|---|---|---|---|
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael addition | DBU, CH₃CN, 65°C, 4h | 1-Boc-3-(imidazolyl)azetidine | ~64% (step) |
| Azetidin-3-one hydrochloride | Reductive amination | NaBH₃CN, MeOH, rt, 12h | 3-(Imidazolyl)azetidine | 22-30% (3 steps) |
| 1-(Ethylsulfonyl)azetidin-3-ol | Wittig reaction | Ph₃P=CHCN, THF, reflux, 8h | 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 35-43% (2 steps) |
Regioselectivity in N1 and C3 modification of the azetidine ring is critical for structural diversification. N1-Alkylation is achieved using ethylsulfonyl chlorides under Schotten-Baumann conditions (aqueous NaOH, 0°C), preferentially functionalizing the azetidine nitrogen over the imidazole nitrogen due to steric and electronic factors [7]. For C3 modification, oxidation at C3 employs TEMPO/H₂O₂ systems in microchannel reactors (0–30°C, <5 min residence time), suppressing over-oxidation by-products like oxazolidinones and enabling high-yield (85%) synthesis of 3-oxoazetidine intermediates. This method enhances selectivity compared to batch reactors, where Baeyer-Villiger rearrangement byproducts can reach 5% [7]. Additionally, C3-cyanoalkylation via Wittig olefination (Ph₃P=CHCN) demonstrates >90% regioselectivity for exocyclic alkene formation at C3, crucial for conjugating the ethanamine sidechain [7] [8].
Solvent-free and catalytic methods address sustainability challenges:
Table 2: Solvent-Free and Catalytic Hybridization Strategies
| Method | Catalyst/Additive | Conditions | Advantage | Yield Range |
|---|---|---|---|---|
| Solvent-free aza-Michael | DBU (5 mol%) | 70°C, 2h, neat | 50% reduction in reaction time | 68-75% |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ (3 mol%) | Toluene/EtOH (1:1), 80°C, 12h | Introduces aromatic pharmacophores | 55-82% |
| Mechanochemical cyclization | None | Ball mill, 30 Hz, 1h | Eliminates solvent waste | 60-70% |
The primary amine (C₂H₄NH₂) and imidazole N-H sites serve as handles for bioactivity-oriented derivatization:
Advancements focus on waste reduction and energy efficiency:
Table 3: Green Chemistry Metrics for Key Transformations
| Innovation | Green Metric | Improvement vs. Conventional | Reference |
|---|---|---|---|
| Microreactor TEMPO/O₂ oxidation | E-factor: 0.8 | 75% reduction in waste salts | [7] |
| Immobilized DBU catalyst | Catalyst recovery: 95% | 5 recycles without yield loss | [3] |
| Isohexide solvents | CED*: 12 MJ/kg | 30% lower energy input | [8] |
*CED = Cumulative Energy Demand
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9